A2F N-聚糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

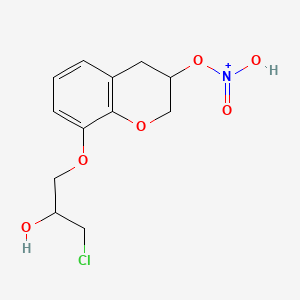

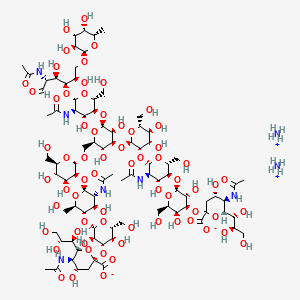

A2F N-Glycan is a di-sialylated, core-fucosylated bi-antennary complex-type N-glycan . It is found on many mammalian glycoproteins including thyroglobulin, gamma globulins, and IgG . This product is typically purified from the oligosaccharide pool released from porcine thyroglobulin by hydrazinolysis using a combination of HPLC and glycosidase digestion .

Molecular Structure Analysis

The molecular weight of A2F N-Glycan is 2370 . It is a di-sialylated, core-fucosylated bi-antennary complex-type N-glycan . The structure of N-linked glycans can play a critical role in the pharmacology of therapeutic proteins, potentially affecting immunogenicity, pharmacokinetics, and pharmacodynamics .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of A2F N-Glycan include enzymatic release of N-glycans, which are then derivatized with a tag to allow for fluorescence (FLR) and mass spectrometry (MS) detection by HILIC UHPLC-FLR and UHPLC/MS . The most commonly used reducing agent for this purpose is sodium cyanoborohydride .

Physical And Chemical Properties Analysis

A2F N-Glycan is a dry product, dried by centrifugal evaporation from an aqueous solution . It contains ammonium salt to stabilize against desialylation . It is > 90% pure as assessed by a combination of 1H-NMR and HPLC .

科学研究应用

糖尿病和代谢综合征研究:Testa 等人 (2015 年) 的一项研究发现,2 型糖尿病 (T2DM) 患者血清中的 N-聚糖组成发生了显着变化。具体来说,与对照组相比,T2DM 中 α(1,6)-连接臂单半乳糖基化、核心岩藻糖基化的二天线 N-聚糖 (NG1(6)A2F) 显着减少。这些发现表明血清 N-聚糖谱对糖尿病和代谢综合征的存在敏感,使其成为这些疾病的潜在生物标志物。

癌症诊断:Chen 等人 (2017 年) 的研究重点是 IgD 多发性骨髓瘤,这是一种癌症。他们发现了 IgD 骨髓瘤血清 N-聚糖组成的特征性变化,特别是在包括 NG1(6)A2F 在内的三种 N-聚糖中。该研究表明血清 N-聚糖特征在诊断和分期这种罕见的骨髓瘤亚型中具有潜力。

聚糖的遗传调控:Lauc 等人 (2009 年) 进行了一项全基因组关联研究,以识别影响血浆蛋白中 A2(一种二天线聚糖)变异的基因位点。他们发现了两个调节 A2 变异的基因位点 FUT8 和 ESR2,表明它们的调节具有性别特异性效应。

在转移中的作用:Sakuma 等人 (2006 年) 发现,α1,6-岩藻糖基化的二天线 N-聚糖结构 A2G2F 是肺部的特征,并在肺转移中起关键作用。这表明特定的 N-聚糖结构可能参与癌症中的器官选择性转移。

脑发育和功能:Handa-Narumi 等人 (2018 年) 的一项研究强调了分支唾液酸化的 N-聚糖在脑中的重要性。他们发现,小鼠大脑中的主要 N-聚糖分支唾液酸化的 A2G'2F 与小胶质细胞相互作用,可能在脑发育中发挥作用。

治疗应用:Blanchard 等人 (2011 年) 研究了重组人 α1-抗胰蛋白酶(一种蛋白酶抑制剂)的 N-糖基化和生物活性。他们发现,重组 α1-抗胰蛋白酶的 N-聚糖库包括二天线至四天线复杂型 N-聚糖,其中许多是核心岩藻糖基化的。

安全和危害

A2F N-Glycan is non-hazardous and has been purified from natural sources certified to be free of all hazardous material including pathogenic biological agents . It is intended for in vitro research only and not for human or drug use .

Relevant Papers

The paper “Recent Advances in the Chemical Biology of N-Glycans” discusses the recent advances in the chemical biology of N-glycans . It highlights the progress in the elucidation of N-glycan functions at the molecular level . Interaction analyses with lectins by glycan arrays or nuclear magnetic resonance (NMR) using various N-glycans have revealed the molecular basis for the recognition of complex structures of N-glycans .

属性

IUPAC Name |

diazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H148N6O66.2H3N/c1-22-48(118)60(130)63(133)81(143-22)141-20-34(117)67(49(119)29(10-97)91-23(2)107)152-78-45(94-26(5)110)57(127)68(39(17-104)148-78)153-82-64(134)73(156-86-77(62(132)53(123)36(14-101)147-86)158-80-47(96-28(7)112)59(129)70(41(19-106)150-80)155-84-66(136)75(55(125)38(16-103)145-84)162-90(88(139)140)9-31(114)44(93-25(4)109)72(160-90)51(121)33(116)12-99)56(126)42(151-82)21-142-85-76(61(131)52(122)35(13-100)146-85)157-79-46(95-27(6)111)58(128)69(40(18-105)149-79)154-83-65(135)74(54(124)37(15-102)144-83)161-89(87(137)138)8-30(113)43(92-24(3)108)71(159-89)50(120)32(115)11-98;;/h10,22,29-86,98-106,113-136H,8-9,11-21H2,1-7H3,(H,91,107)(H,92,108)(H,93,109)(H,94,110)(H,95,111)(H,96,112)(H,137,138)(H,139,140);2*1H3/t22-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56+,57+,58+,59+,60+,61-,62-,63-,64-,65+,66+,67+,68+,69+,70+,71+,72+,73-,74-,75-,76-,77-,78-,79-,80-,81+,82-,83-,84-,85-,86+,89-,90-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSUFVPULQSNHG-IDLIUYBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O.[NH4+].[NH4+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H154N8O66 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2404.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A2F N-Glycan | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(10R,13S)-10,13-Dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dithiolan]-17(2H)-one](/img/structure/B561255.png)

![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B561256.png)